molecular formula C22H16N2O2 B098648 3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione CAS No. 16043-40-6

3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione

Cat. No.: B098648
CAS No.: 16043-40-6
M. Wt: 340.4 g/mol
InChI Key: SMNAVTCHDQBEEJ-UHFFFAOYSA-N
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Description

3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of quinolinoacridine derivatives, which are characterized by their fused ring systems and multiple functional groups. The molecular formula of this compound is C20H12N2O2, and it has a molecular weight of approximately 312.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-methylquinoline with 2-chloro-3-methylbenzoic acid in the presence of a suitable catalyst can lead to the formation of the desired quinolinoacridine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product. Safety measures and environmental considerations are crucial during industrial production to minimize hazardous by-products and ensure worker safety .

Chemical Reactions Analysis

Types of Reactions

3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinoacridine quinones, while reduction can produce dihydroquinolinoacridine derivatives .

Scientific Research Applications

3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting processes like replication and transcription. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinolino[2,3-b]acridine-7,14(5H,12H)-dione: Similar structure but without the dimethyl groups.

    3,13-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione: Similar structure with different methyl group positions.

    3,10-Dimethylquinolino[2,3-b]acridine-5-sulfonic acid: Contains additional sulfonic acid group.

Uniqueness

3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione is unique due to its specific methyl group positions, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

IUPAC Name

3,10-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c1-11-3-5-13-17(7-11)23-19-9-16-20(10-15(19)21(13)25)24-18-8-12(2)4-6-14(18)22(16)26/h3-10H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNAVTCHDQBEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864655
Record name 3,10-Dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16043-40-6
Record name 5,12-Dihydro-3,10-dimethylquino[2,3-b]acridine-7,14-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16043-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI 73915
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016043406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,10-Dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-3,10-dimethyl
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